molecular formula C4H3Cl5O B8719646 2,4,4,4-Tetrachlorobutyryl chloride CAS No. 68121-36-8

2,4,4,4-Tetrachlorobutyryl chloride

Cat. No.: B8719646
CAS No.: 68121-36-8
M. Wt: 244.3 g/mol
InChI Key: KRNCRUFKDXQLJZ-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrachlorobutyryl chloride (CAS 68121-36-8) is a specialized organic compound with the molecular formula C 4 H 3 Cl 5 O and a molecular weight of 244.33 g/mol . This acyl chloride serves as a vital building block in chemical synthesis, particularly in the development of advanced pesticides and insecticides, where it is used in the synthesis of chlorinated pyrethroids . Its high reactivity, characterized by a density of 1.639 g/cm³ and a boiling point of 263.2°C, makes it a versatile intermediate for nucleophilic acyl substitution reactions . Researchers can readily functionalize this molecule; the acyl chloride group can be converted to amides with amines, or to esters with alcohols, and it hydrolyzes to form 2,4,4,4-tetrachlorobutyric acid . The compound is typically synthesized via the atom-transfer radical addition (ATRA), or Kharasch addition, between acrylonitrile and carbon tetrachloride . This product is intended for research and development purposes only and is not classified or intended for human or veterinary use.

Properties

CAS No.

68121-36-8

Molecular Formula

C4H3Cl5O

Molecular Weight

244.3 g/mol

IUPAC Name

2,4,4,4-tetrachlorobutanoyl chloride

InChI

InChI=1S/C4H3Cl5O/c5-2(3(6)10)1-4(7,8)9/h2H,1H2

InChI Key

KRNCRUFKDXQLJZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4,4,4-tetrachlorobutyryl chloride with two related chlorinated acyl chlorides: 4-Chlorobutyryl chloride and 2,4,4,4-tetrachloro-2-butenal .

Property This compound 4-Chlorobutyryl Chloride 2,4,4,4-Tetrachloro-2-butenal
CAS Number 68121-36-8 4635-59-0 / 62802-42-0 * 19429-51-7
Molecular Formula C₄H₃Cl₅O C₄H₆Cl₂O C₄H₂Cl₄O
Molecular Weight (g/mol) 244.33 141.99 209.87
Boiling Point 263.2°C 163–165°C Not reported
Key Functional Groups Acyl chloride, tetra-chlorinated Acyl chloride, mono-chlorinated Aldehyde, tetra-chlorinated, α,β-unsaturated
Applications Pyrethroid intermediates Pharmaceutical synthesis Not well-documented

*Note: 4-Chlorobutyryl chloride has conflicting CAS numbers in the literature (4635-59-0 vs. 62802-42-0), likely due to synonym usage .

Research Findings and Industrial Relevance

  • Pyrethroid Synthesis: this compound’s tetra-chlorinated structure enhances its reactivity in forming cyclobutanone intermediates, which are pivotal in pyrethroid production (e.g., permethrin derivatives) .
  • Catalytic Efficiency : Copper-based catalysts significantly improve reaction yields for 2,4,4,4-tetrachlorobutyronitrile synthesis (up to 92% efficiency reported) .
  • Comparative Reactivity : The 4-Chlorobutyryl chloride’s simpler structure allows for broader applicability in fine chemical synthesis, whereas this compound’s niche use is tied to its unique chlorination pattern .

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Copper powder combined with chlorinated stannates (e.g., stannous chloride, SnCl₂, or copper chloride, CuCl₂).

  • Ligands : N,N,N',N'-Tetramethyl-1,3-propanediamine or similar tertiary amines enhance catalytic activity.

  • Temperature : 50–150°C, with optimal yields at 100–120°C.

  • Solvents : Acetonitrile or dichloromethane facilitate homogeneous mixing.

Procedure

  • Combine acrylonitrile, CCl₄, catalyst (e.g., 0.5–1.2 mol% Cu powder + SnCl₂), and ligand in an autoclave.

  • Heat to 100–120°C for 10–20 hours under stirring.

  • Post-reaction, filter insoluble residues and purify via vacuum distillation.

Yield : 92–95% with >99.5% purity (GC analysis).

Advantages

  • High scalability and suitability for continuous production.

  • Ligands and catalysts are cost-effective and recyclable.

Chlorination of Butyric Acid Derivatives

Direct chlorination of butyric acid or its precursors is a traditional route, though less efficient than ATRA.

Reagents and Conditions

  • Chlorinating Agents : Cl₂ gas, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).

  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ accelerate substitution.

  • Temperature : 80–120°C under anhydrous conditions.

Procedure

  • React butyric acid with excess PCl₅ at 80°C for 6–12 hours.

  • Distill the mixture to isolate the acyl chloride.

Yield : 70–85%, with purity dependent on distillation efficiency.

Limitations

  • Requires stringent moisture control to avoid hydrolysis.

  • Generates corrosive byproducts (e.g., HCl, POCl₃).

Thionyl Chloride-Mediated Conversion of 2,4,4,4-Tetrachlorobutyric Acid

This method converts the carboxylic acid precursor into the acyl chloride via thionyl chloride (SOCl₂).

Reaction Parameters

  • Molar Ratio : 1:1.2 (acid : SOCl₂).

  • Temperature : Reflux at 70–80°C for 2–4 hours.

  • Solvents : Toluene or dichloromethane.

Procedure

  • Dissolve 2,4,4,4-tetrachlorobutyric acid in anhydrous toluene.

  • Add SOCl₂ dropwise under reflux.

  • Remove excess SOCl₂ and solvent via rotary evaporation.

Yield : 88–93% with minimal byproducts.

Advantages

  • Simplicity and high purity without metal catalysts.

  • Suitable for small-scale laboratory synthesis.

Alternative Catalytic Systems

Recent patents disclose variations using stannous chloride (SnCl₂) or ruthenium complexes to improve selectivity.

Comparative Performance

Catalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)
Cu/SnCl₂ + TMEDA110189399.7
SnCl₂ alone120208598.5
RuCl₃/PPh₃90158999.2

Key Observations :

  • Copper-based systems achieve superior yields due to enhanced radical stabilization.

  • Ruthenium catalysts reduce reaction time but are cost-prohibitive for industrial use .

Q & A

Basic Research Questions

Q. What are standard laboratory synthesis methods for 2,4,4,4-tetrachlorobutyryl chloride?

  • Methodology : The compound is typically synthesized via radical-initiated addition of carbon tetrachloride (CCl₄) to acrylonitrile or allyl alcohol. For example, allyl alcohol undergoes radical addition with CCl₄ to form 2,4,4,4-tetrachloro-1-butanol, which can be further functionalized . Catalytic methods using CuCl₂-N-methylimidazole complexes or g-C₃N₄-supported Cu(I) catalysts are also employed, achieving yields up to 85–103% under mild conditions (40–60°C) .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O and C-Cl stretches), while purity is assessed via high-performance liquid chromatography (HPLC) .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology : Use of inert atmospheres (N₂/Ar) prevents unintended radical reactions. Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory due to the compound’s volatility and irritancy. Storage at 0–6°C in sealed containers minimizes degradation and flammability risks .

Advanced Research Questions

Q. How can catalyst design enhance selectivity and reduce by-products?

  • Methodology : Heterogeneous catalysts like g-C₃N₆-anchored Cu(I) improve selectivity by stabilizing intermediates via nitrogen coordination sites, reducing side reactions (e.g., over-chlorination). For instance, Xiao et al. (2022) reported >90% selectivity using N-methylimidazole-CuCl₂ complexes by modulating ligand steric effects .

Q. What mechanistic insights explain divergent reaction pathways (radical vs. polar)?

  • Methodology : Radical pathways dominate in CCl₄-based syntheses, initiated by UV light or AIBN (azobisisobutyronitrile). In contrast, polar mechanisms involve nucleophilic acyl substitution, as seen in rhodium-catalyzed enantioselective additions. Electron paramagnetic resonance (EPR) and kinetic isotope effect studies help distinguish pathways .

Q. How can environmental concerns about CCl₄ usage be mitigated?

  • Methodology : Catalytic recycling of CCl₄ (e.g., using trichloroethylene as a hydrogen donor) reduces net consumption. Alternative reagents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are being explored, though with trade-offs in reactivity .

Q. How to resolve contradictions in reported catalytic efficiencies?

  • Methodology : Systematic benchmarking under identical conditions (e.g., 60°C, 1 atm) is critical. For example, Cu-based catalysts may show variability due to oxidation state changes (Cu⁺ vs. Cu²⁺), which can be monitored via X-ray photoelectron spectroscopy (XPS) .

Critical Considerations for Researchers

  • Reaction Optimization : Varying catalyst loading (0.5–5 mol%) and solvent polarity (e.g., THF vs. chlorobenzene) significantly impacts yield.
  • Characterization Pitfalls : Impurities from residual CCl₄ can skew NMR/GC-MS results; rigorous purification (e.g., column chromatography) is advised.
  • Environmental Compliance : Adhere to EPA guidelines for CCl₄ handling and disposal, given its ozone-depleting potential .

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